Cas no 1823922-64-0 ((1-Benzyl-3-ethylazetidin-3-YL)methanamine hcl)

(1-Benzyl-3-ethylazetidin-3-yl)methanamine HCl is a chemically synthesized azetidine derivative with potential applications in pharmaceutical research and medicinal chemistry. The compound features a benzyl-substituted azetidine core, combined with an ethyl group and a primary amine functional group, which enhances its reactivity and utility in drug discovery. The hydrochloride salt form improves stability and solubility, facilitating handling and formulation. This intermediate may serve as a key building block for the development of bioactive molecules, particularly in targeting central nervous system (CNS) disorders or other therapeutic areas. Its structural rigidity and functional group diversity make it a valuable scaffold for structure-activity relationship (SAR) studies.
(1-Benzyl-3-ethylazetidin-3-YL)methanamine hcl structure
1823922-64-0 structure
Product Name:(1-Benzyl-3-ethylazetidin-3-YL)methanamine hcl
CAS No:1823922-64-0
MF:C13H21ClN2
MW:240.772242307663
CID:4918107
Update Time:2025-09-27

(1-Benzyl-3-ethylazetidin-3-YL)methanamine hcl Chemical and Physical Properties

Names and Identifiers

    • (1-BENZYL-3-ETHYLAZETIDIN-3-YL)METHANAMINE HCL
    • (1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride
    • (1-Benzyl-3-ethylazetidin-3-YL)methanamine hcl
    • Inchi: 1S/C13H20N2.ClH/c1-2-13(9-14)10-15(11-13)8-12-6-4-3-5-7-12;/h3-7H,2,8-11,14H2,1H3;1H
    • InChI Key: DMPBUKAFGRVGSG-UHFFFAOYSA-N
    • SMILES: Cl.N1(CC2C=CC=CC=2)CC(CN)(CC)C1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 191
  • Topological Polar Surface Area: 29.3

(1-Benzyl-3-ethylazetidin-3-YL)methanamine hcl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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(1-Benzyl-3-ethylazetidin-3-yl)methanamine hydrochloride
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Additional information on (1-Benzyl-3-ethylazetidin-3-YL)methanamine hcl

Comprehensive Overview of (1-Benzyl-3-ethylazetidin-3-YL)methanamine HCl (CAS No. 1823922-64-0)

(1-Benzyl-3-ethylazetidin-3-YL)methanamine HCl is a specialized organic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. The compound, identified by its CAS No. 1823922-64-0, belongs to the azetidine class, a four-membered nitrogen-containing heterocycle known for its versatility in drug design. Researchers are particularly intrigued by its potential applications in modulating neurotransmitter systems and its role as a building block for novel therapeutic agents.

The 1-Benzyl-3-ethylazetidin-3-YL moiety in this compound provides a rigid scaffold that can enhance binding affinity to biological targets. This structural feature is often explored in the development of central nervous system (CNS) therapeutics, a hot topic in modern pharmacology. Recent studies have highlighted the growing demand for neuroactive compounds that can address conditions like anxiety, depression, and cognitive disorders, making this compound a subject of intense investigation.

From a synthetic chemistry perspective, (1-Benzyl-3-ethylazetidin-3-YL)methanamine HCl offers a challenging yet rewarding target for optimization. Its ethylazetidine core is amenable to various modifications, allowing researchers to fine-tune physicochemical properties such as solubility, stability, and bioavailability. These attributes are critical in the drug discovery pipeline, where lead optimization is a key bottleneck.

The hydrochloride salt form (HCl) of this compound improves its handling characteristics and enhances its suitability for formulation development. This aspect is particularly relevant given the increasing focus on preclinical and clinical formulation strategies in the pharmaceutical industry. Formulators often prioritize compounds with good salt forms to ensure consistent performance in in vivo studies.

Analytical characterization of CAS No. 1823922-64-0 typically involves advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods are essential for verifying the compound's purity and structural integrity, which are paramount concerns for researchers working with high-value synthetic intermediates.

In the context of current research trends, this compound aligns with several emerging themes in medicinal chemistry. The search for novel heterocyclic scaffolds and privileged structures in drug discovery has put azetidine derivatives in the spotlight. Additionally, the growing interest in small molecule modulators of protein-protein interactions makes this compound particularly relevant to cutting-edge research.

The storage and handling of (1-Benzyl-3-ethylazetidin-3-YL)methanamine HCl require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, researchers should follow good laboratory practices when working with this material. Proper storage conditions typically include protection from moisture and maintenance at controlled room temperature to ensure long-term stability.

From a commercial perspective, the availability of CAS No. 1823922-64-0 through specialty chemical suppliers has facilitated its adoption in research programs worldwide. The compound's growing popularity reflects broader trends in custom synthesis and building block chemistry, where researchers seek increasingly sophisticated molecular tools for their investigations.

Future research directions for this compound may include exploration of its structure-activity relationships (SAR) in various biological contexts, as well as investigation of its potential as a pharmacophore in drug design. The azetidine ring's constrained geometry offers unique opportunities for creating compounds with enhanced selectivity and reduced off-target effects, addressing a major challenge in modern drug development.

In conclusion, (1-Benzyl-3-ethylazetidin-3-YL)methanamine HCl represents an important addition to the toolkit of medicinal chemists and pharmacologists. Its distinctive structural features and potential biological relevance make it a compound of significant interest in contemporary research. As the scientific community continues to explore new avenues in small molecule therapeutics, compounds like this will likely play an increasingly important role in advancing our understanding of chemical biology and drug discovery.

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